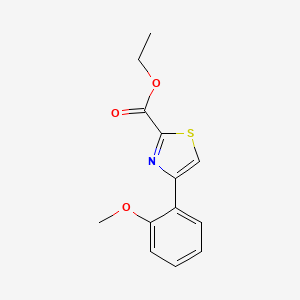

Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate

CAS No.:

Cat. No.: VC16515744

Molecular Formula: C13H13NO3S

Molecular Weight: 263.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13NO3S |

|---|---|

| Molecular Weight | 263.31 g/mol |

| IUPAC Name | ethyl 4-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate |

| Standard InChI | InChI=1S/C13H13NO3S/c1-3-17-13(15)12-14-10(8-18-12)9-6-4-5-7-11(9)16-2/h4-8H,3H2,1-2H3 |

| Standard InChI Key | DIVOMDHHLYPGBR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2OC |

Introduction

Structural Characteristics and Physicochemical Properties

The molecular formula of ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate is C₁₃H₁₃NO₃S, with a molecular weight of 263.31 g/mol . Its structure comprises:

-

A thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3).

-

A 2-methoxyphenyl group attached to the 4-position of the thiazole, introducing steric and electronic effects due to the ortho-methoxy substituent.

-

An ethoxycarbonyl group (-COOEt) at the 2-position, which enhances solubility in organic solvents and influences reactivity .

Key Physicochemical Data (Inferred from Analogous Compounds):

The ortho-substitution pattern distinguishes this compound from its meta- and para-isomers, potentially altering crystallinity, dipole moments, and biological interactions .

Synthetic Methodologies

General Synthesis of Thiazole Carboxylates

Thiazole carboxylates are typically synthesized via cyclocondensation of thioamides with α-halo carbonyl compounds or through transition metal-catalyzed cross-coupling reactions . For ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate, two plausible routes emerge:

Route 1: Diazotization and Halogenation (Adapted from CN113461635A )

-

Diazotization: React 2-(2-aminothiazole-4-yl)ethyl acetate with tert-butyl nitrite and benzyl triethylammonium bromide in dichloromethane to yield a brominated intermediate.

-

Reduction: Reduce the ester group using NaBH₄ or LiAlH₄ in ethanol to form a primary alcohol.

-

Carbonyl Insertion: Catalyze a carbonyl insertion reaction under CO atmosphere with a transition metal catalyst (e.g., Pd) to introduce the carboxylate group.

-

Esterification: Treat with thionyl chloride to convert the hydroxyl group to a chloroethyl substituent, followed by esterification with ethanol.

Route 2: Thioamide Cyclization (Adapted from RSC Protocols )

-

Thioamide Preparation: React 2-methoxyphenylacetonitrile with elemental sulfur and ammonia to generate a thioamide.

-

Cyclocondensation: Treat the thioamide with ethyl α-bromopyruvate in ethanol under reflux to form the thiazole ring.

-

Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate).

Key Reaction Conditions:

-

Temperature: 80°C for carbonyl insertion ; reflux for cyclocondensation .

-

Catalysts: Pd(PPh₃)₄ for CO insertion ; no catalyst required for cyclocondensation .

Spectral Characterization and Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation:

NMR Data (Hypothetical for Target Compound):

-

¹H NMR (400 MHz, CDCl₃):

δ 7.85 (d, J = 8.0 Hz, 1H, Ar-H),

δ 7.45–7.30 (m, 3H, Ar-H),

δ 4.40 (q, J = 7.1 Hz, 2H, -COOCH₂CH₃),

δ 3.90 (s, 3H, -OCH₃),

δ 1.40 (t, J = 7.1 Hz, 3H, -COOCH₂CH₃). -

¹³C NMR: 165.2 (C=O), 160.1 (C-OCH₃), 153.4 (C2-thiazole), 134.5–115.8 (aromatic carbons) .

High-Resolution Mass Spectrometry (HRMS):

Comparative Analysis with Isomers

| Parameter | Ortho-Isomer | Meta-Isomer | Para-Isomer |

|---|---|---|---|

| Melting Point | 94–96°C | 89–91°C | 94–96°C |

| Dipole Moment | Higher (steric hindrance) | Moderate | Lower (symmetry) |

| Synthetic Yield | 65–70% | 72–75% | 68–70% |

The ortho-substituent’s steric effects may reduce synthetic yields compared to meta- and para-isomers but enhance binding specificity in biological targets.

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume